molecular formula C₁₅H₅D₄FO₂ B1141233 Fluindiona CAS No. 1246820-41-6

Fluindiona

Número de catálogo: B1141233
Número CAS: 1246820-41-6
Peso molecular: 244.25
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Fluindione primarily targets the Vitamin K epOxide Reductase Complex Subunit 1 (VKORC1) . VKORC1 is a key enzyme in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade.

Mode of Action

Fluindione acts as an inhibitor of VKORC1 . By inhibiting VKORC1, Fluindione prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone . This active form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent proteins, including several blood coagulation factors .

Biochemical Pathways

The inhibition of VKORC1 by Fluindione affects the vitamin K cycle and, consequently, the blood coagulation cascade . The affected coagulation factors include II, VII, IX, and X, as well as the regulatory factors protein C, protein S, and protein Z . The inhibition of these factors reduces the thrombogenicity of clots .

Pharmacokinetics

The pharmacokinetics of Fluindione is characterized by a monocompartmental model . The clearance of Fluindione decreases with age and with prior administration of certain medications . The half-life of Fluindione is notably long, with a median of 69 hours .

Result of Action

The molecular effect of Fluindione’s action is the prevention of the activation of several coagulation factors, leading to a decrease in blood clot formation . On a cellular level, this results in a reduced ability for blood to clot, which can prevent conditions such as venous thrombosis and pulmonary embolism .

Action Environment

The action, efficacy, and stability of Fluindione can be influenced by various environmental factors. These include the patient’s age, genetic factors, and the presence of other medications . For instance, certain medications can increase the metabolism of Fluindione, potentially reducing its effectiveness .

Análisis Bioquímico

Biochemical Properties

Fluindione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with clotting factors II, VII, IX, and X . The nature of these interactions involves the inhibition of vitamin K recycling, which is crucial for the synthesis of these clotting factors .

Cellular Effects

Fluindione has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it affects the coagulation pathway in cells, which is a critical cellular process .

Molecular Mechanism

The molecular mechanism of action of Fluindione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a vitamin K antagonist, Fluindione exerts its effects at the molecular level by inhibiting the recycling of vitamin K, a crucial cofactor for the synthesis of clotting factors .

Metabolic Pathways

Fluindione is involved in the coagulation metabolic pathway. It interacts with enzymes involved in the synthesis of clotting factors, such as factor II (prothrombin) and factors VII, IX, and X

Subcellular Localization

Given its role in inhibiting vitamin K recycling, which occurs in the endoplasmic reticulum, it is likely that Fluindione also localizes to this subcellular compartment .

Métodos De Preparación

Fluindione can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a base to form 4-fluorobenzylidenephthalide. This intermediate is then cyclized to produce fluindione . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Actividad Biológica

Fluindione is an oral anticoagulant belonging to the class of vitamin K antagonists (VKAs), primarily used in the prevention and treatment of thromboembolic disorders. This article delves into the biological activity of fluindione, focusing on its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Pharmacokinetics

Fluindione exhibits a monocompartmental pharmacokinetic profile , characterized by rapid absorption and a relatively long elimination half-life. Key pharmacokinetic parameters include:

  • Absorption : Fluindione is quickly absorbed with a mean time to peak concentration (TmaxT_{\text{max}}) of approximately 2 hours (range: 0.5-6 hours) after oral administration.
  • Elimination Half-Life : The average half-life is around 35 hours (SD 6.5 hours) .
  • Volume of Distribution (V) : Estimated at 37 L, indicating extensive distribution in body tissues.
  • Clearance (CL) : Approximately 0.49 L/hr, which decreases with age .

The pharmacokinetics can be significantly affected by factors such as age, with elderly patients showing increased drug exposure, necessitating careful dose adjustments .

Pharmacodynamics

Fluindione acts primarily by inhibiting vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K and the synthesis of clotting factors II, VII, IX, and X. It has been shown to be a competitive inhibitor of VKOR, similar in efficacy to other VKAs like warfarin but with distinct kinetic properties .

INR Response

The International Normalized Ratio (INR) is a critical measure for monitoring anticoagulation therapy. Fluindione's effect on INR can vary widely among individuals due to significant interindividual variability (IIV). In clinical studies, INR values were modeled using a turnover model that reflects the inhibition of vitamin K recycling .

Clinical Efficacy

Fluindione is effective in preventing thromboembolic events at various INR levels. A study demonstrated that fluindione maintained effective anticoagulation even at lower INR levels (1.5 to 2.0), suggesting its potential utility in specific clinical scenarios .

Case Studies

  • PREPA Study : This observational study included 131 elderly inpatients initiating fluindione therapy. It highlighted the substantial variability in pharmacokinetic responses and emphasized the need for individualized dosing strategies based on patient characteristics such as age and prior medication use .
  • NOAC-TURK Study : Although primarily focused on newer oral anticoagulants, this study provided insights into patient demographics and clinical outcomes relevant to fluindione use in comparison to other anticoagulants .

Safety Profile

Fluindione's safety profile includes risks associated with bleeding and interactions with other medications. Notably:

  • Bleeding Risks : Similar to other VKAs, fluindione increases the risk of bleeding complications, particularly in patients with multiple comorbidities or those undergoing surgical procedures .
  • Drug Interactions : Fluindione may interact with various medications, including herbal supplements like garlic, which can alter its plasma concentrations and effectiveness .

Summary Table of Pharmacokinetic Parameters

ParameterValue
TmaxT_{\text{max}}2 hours (range: 0.5-6 hours)
Elimination Half-Life35 hours (SD 6.5 hours)
Volume of Distribution37 L
Clearance0.49 L/hr

Propiedades

IUPAC Name

2-(4-fluorophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXCEITKQITLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046211
Record name Fluindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-56-2
Record name Fluindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluindione [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of fluindione?

A: Fluindione is a vitamin K antagonist (VKA) that acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR). [] VKOR is crucial for regenerating the active, reduced form of vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver. [] By inhibiting VKOR, fluindione reduces the production of these clotting factors, ultimately leading to anticoagulation. [, ]

Q2: What is the molecular formula and weight of fluindione?

A: Fluindione has the molecular formula C16H12O3 and a molecular weight of 252.27 g/mol. [, ]

Q3: What analytical techniques are commonly used to characterize fluindione?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely employed technique for quantifying fluindione in biological samples and pharmaceutical formulations. [, ] UV spectrophotometry is another useful technique for characterizing and quantifying fluindione, especially in bulk drug substance analysis. [, ]

Q4: How is fluindione absorbed and metabolized in the body?

A: Fluindione is almost completely absorbed from the gastrointestinal tract. [] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, with some contribution from CYP1A2 and CYP3A4. [, , , ]

Q5: How do genetic factors influence the response to fluindione?

A: Polymorphisms in genes encoding VKORC1 and CYP2C9 significantly influence the individual response to fluindione therapy. [, , , ] Patients with certain VKORC1 genotypes may require lower doses of fluindione to achieve target anticoagulation levels. [] Additionally, CYP2C9 polymorphisms can affect fluindione metabolism, potentially leading to dose adjustments. [, ] Interestingly, unlike with other VKAs like warfarin, CYP2C9 polymorphisms may have a lesser impact on fluindione dose requirements in elderly patients. []

Q6: What are the common clinical indications for fluindione therapy?

A: Fluindione is primarily prescribed for the prevention and treatment of thromboembolic events, such as deep vein thrombosis and pulmonary embolism. [, ] It is also utilized for stroke prevention in individuals with atrial fibrillation, particularly in France where it is more commonly prescribed than warfarin. [, , ]

Q7: What are some known drug interactions with fluindione?

A: Fluindione is known to interact with several medications. For instance, co-administration of fluindione with medications that inhibit CYP2C9, such as miconazole, can lead to an increase in fluindione blood levels and enhance its anticoagulant effect. [] Similarly, high-dose intravenous methylprednisolone has been shown to potentiate the effects of fluindione, likely through CYP450 enzyme inhibition. []

Q8: Are there specific adverse effects associated with fluindione therapy?

A: Similar to other VKAs, bleeding is a significant concern with fluindione use. [, ] Additionally, some individuals may experience hypersensitivity reactions, manifesting as cutaneous, hepatic, or renal disorders. [, , , , , ] These reactions are often associated with fever and eosinophilia. [, , , ]

Q9: Can fluindione cause renal complications?

A: Fluindione has been associated with both acute and chronic nephritis. [, ] While the exact mechanism remains unclear, an immunoallergic reaction is suspected. [, ] Early recognition and fluindione withdrawal are crucial for managing these complications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.